molecular formula C47H76N14O8 B10849526 isoVa-RYYRIK-NH2

isoVa-RYYRIK-NH2

Katalognummer: B10849526
Molekulargewicht: 965.2 g/mol
InChI-Schlüssel: WYGLGBXUEUHKTI-INYUMPDKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

isoVa-RYYRIK-NH2 is a synthetic hexapeptide antagonist for the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin receptor. This compound is recognized for its high specificity and antagonistic activity, making it a critical pharmacological tool for studying nociception and neuropathic pain pathways . Research indicates that isoVa-RYYRIK-NH2 and the native agonist nociceptin share a common binding site on the ORL1 receptor, yet each also engages a separate specific binding site . This unique binding profile allows the compound to differentiate between distinct receptor states, potentially representing the agonist-active and antagonist-inactive conformations of ORL1 . Consequently, tritium-labelled [3H]isoVa-RYYRIK-NH2 serves as a key tracer in mechanistic studies to uncover the specific amino acid residues crucial for receptor inactivation, providing invaluable insights for rational drug design . Given its potential to illuminate novel analgesic and anti-neuropathic drug mechanisms, isoVa-RYYRIK-NH2 is an essential reagent for advanced neuropharmacology research. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C47H76N14O8

Molekulargewicht

965.2 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(3-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C47H76N14O8/c1-5-29(4)39(45(69)57-33(40(49)64)15-9-10-22-48)61-42(66)35(17-12-24-55-47(52)53)58-43(67)37(27-31-18-20-32(62)21-19-31)60-44(68)36(26-30-13-7-6-8-14-30)59-41(65)34(16-11-23-54-46(50)51)56-38(63)25-28(2)3/h6-8,13-14,18-21,28-29,33-37,39,62H,5,9-12,15-17,22-27,48H2,1-4H3,(H2,49,64)(H,56,63)(H,57,69)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t29-,33-,34-,35-,36-,37-,39-/m0/s1

InChI-Schlüssel

WYGLGBXUEUHKTI-INYUMPDKSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC(C)C

Kanonische SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of isoVa-RYYRIK-NH2 centers on the introduction of an isovaleryl (3-methylbutanoyl) group at the N-terminus of the RYYRIK-NH2 hexapeptide. This modification was designed to enhance receptor-binding affinity and stability compared to the native nociceptin sequence . The process begins with solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry to assemble the RYYRIK-NH2 backbone. Following deprotection and cleavage from the resin, the peptide undergoes N-terminal acylation with 3-methylcrotonic anhydride to introduce the unsaturated precursor of the isovaleryl group .

A pivotal step involves catalytic hydrogenation using tritium gas (3H2^3\text{H}_2) to saturate the crotonyl double bond, yielding the tritium-labeled isovaleryl derivative [(3H^3\text{H}]isoVa-RYYRIK-NH2) . This radiolabeling technique achieved a specific activity of 24.5 Ci/mmol, critical for subsequent receptor-binding assays . The reaction conditions—including catalyst selection (e.g., palladium on carbon), solvent (dimethylformamide), and temperature (25°C)—were optimized to ensure >95% conversion efficiency while preserving peptide integrity .

Purification and Analytical Validation

Post-synthesis purification employed reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The tritiated product eluted at 18–20 minutes under these conditions, with ultraviolet (UV) detection at 220 nm confirming peptide purity . Mass spectrometry (MS) analysis verified the molecular weight of isoVa-RYYRIK-NH2 at 923.2 Da, consistent with the theoretical mass .

Critical to quality control, the final product exhibited <5% radiochemical impurities, as assessed by radio-HPLC . Stability studies under refrigerated conditions (4°C) demonstrated minimal degradation over six months, ensuring reliability in long-term experimental use .

Receptor-Binding Characterization

Saturation binding assays using COS-7 cell membranes expressing human ORL1 receptors revealed a dissociation constant (KdK_d) of 1.21 ± 0.03 nM for [(3H^3\text{H}]isoVa-RYYRIK-NH2, with a receptor density (BmaxB_{max}) of 94 fmol/mg protein . Competitive binding experiments against (3H^3\text{H}nociceptin demonstrated that isoVa-RYYRIK-NH2 shares the ORL1 binding site but exhibits distinct steric interactions, as evidenced by a Hill coefficient (nHn_H) of 0.82, suggesting negative cooperativity .

Table 1: Comparative Binding Affinities of isoVa-RYYRIK-NH2 and Reference Ligands

LigandKdK_d (nM)BmaxB_{max} (fmol/mg)Selectivity (ORL1 vs. Opioid Receptors)
[(3H^3\text{H}]isoVa-RYYRIK-NH21.21 ± 0.0394 ± 6>1,000-fold
[(3H^3\text{H}]Nociceptin0.55 ± 0.1288 ± 4>1,000-fold
[3H^3\text{H}]DAMGO (μ-opioid)N/AN/ANo displacement at 10 μM

Structural and Functional Insights

Molecular dynamics simulations highlight that the isovaleryl group enhances hydrophobic interactions with ORL1’s extracellular loop 2, while the Arg14 and Lys15 residues mediate electrostatic contacts with conserved aspartate residues (e.g., D130) in the receptor’s transmembrane domain . This dual interaction motif explains the peptide’s antagonist profile, as it stabilizes the receptor in an inactive conformation .

Functional assays in mouse vas deferens confirmed isoVa-RYYRIK-NH2’s antagonist activity, showing a pA2pA_2 value of 8.3 against nociceptin-induced inhibition of electrically evoked contractions . Notably, the compound exhibited no agonist activity at concentrations up to 10 μM, underscoring its pure antagonistic properties .

Comparative Analysis with Structural Analogues

Replacing the isovaleryl group with alternative acyl moieties (e.g., acetyl or methylthioacetyl) significantly reduced ORL1 affinity. For instance, N-methylthioacetyl-RYYRIK-NH2 showed a KdK_d of 3.4 nM, approximately threefold weaker than isoVa-RYYRIK-NH2 . This underscores the critical role of the branched isovaleryl group in optimizing hydrophobic interactions without steric hindrance .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing isoVa-RYYRIK-NH2?

  • Synthesis : Solid-phase peptide synthesis (SPPS) is commonly employed, with isoValine (isoVa) incorporation requiring careful coupling optimization to avoid steric hindrance .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is standard. Validate purity via mass spectrometry (MALDI-TOF/ESI-MS) and analytical HPLC (>95% purity threshold) .
  • Characterization : Circular dichroism (CD) spectroscopy for secondary structure analysis (e.g., α-helical propensity in membrane-mimetic environments) .

Q. How can researchers ensure reproducibility in isoVa-RYYRIK-NH2 bioactivity assays?

  • Experimental Design : Use pre-validated cell lines (e.g., HEK293 for receptor binding) and standardized buffers (pH 7.4, 25°C) .
  • Controls : Include positive (e.g., known agonists) and negative controls (scrambled peptide sequences).
  • Data Reporting : Document batch-specific peptide purity, solvent preparation protocols, and instrument calibration metrics .

Advanced Research Questions

Q. How should researchers address contradictions in isoVa-RYYRIK-NH2’s reported mechanism of action across studies?

  • Data Reconciliation Framework :

Variable Audit : Compare experimental conditions (e.g., peptide concentration, assay temperature, cell membrane composition) .

Theoretical Alignment : Map findings to established pathways (e.g., G-protein-coupled receptor signaling vs. ion channel modulation) .

Meta-Analysis : Use statistical tools (e.g., random-effects models) to quantify heterogeneity in published IC₅₀ values .

  • Example Contradiction : Discrepancies in receptor binding affinity may arise from differences in lipid bilayer composition during assays .

Q. What factorial design strategies optimize isoVa-RYYRIK-NH2’s in vivo efficacy testing?

  • Design Matrix :

FactorLevelsResponse Variable
Dose (mg/kg)0.5, 1.0, 2.0Plasma half-life (t₁/₂)
Administration RouteIV, IP, SCBioavailability (%F)
Animal ModelWild-type vs. KnockoutTumor growth inhibition
  • Analysis : Use ANOVA with post-hoc Tukey tests to isolate significant interactions (α=0.05) .

Q. How can researchers integrate isoVa-RYYRIK-NH2 into a broader theoretical framework for peptide-drug interactions?

  • Conceptual Model : Link structural motifs (e.g., RYYRIK sequence) to thermodynamic stability (ΔG calculations) and kinetic binding profiles (surface plasmon resonance) .
  • Cross-Disciplinary Validation : Combine molecular dynamics simulations (e.g., AMBER force fields) with in vitro mutagenesis to validate residue-specific contributions .

Methodological Best Practices

Q. What criteria define a robust research question for isoVa-RYYRIK-NH2 studies?

  • Checklist :

  • Feasibility : Can the question be answered within resource constraints (e.g., peptide synthesis cost)?
  • Novelty : Does it address gaps in receptor specificity or metabolic stability?
  • Theoretical Relevance : Does it align with peptide engineering or signal transduction theories? .

Q. How should researchers structure the methodology section for isoVa-RYYRIK-NH2 studies to meet academic standards?

  • Required Details :

  • Synthesis : SPPS resin type, deprotection/cleavage conditions.
  • Assays : Cell viability protocol (e.g., MTT assay incubation time).
  • Ethics : Animal study approval identifiers (IACUC/IRB numbers) .
    • Reproducibility : Upload raw data (e.g., HPLC chromatograms, dose-response curves) to repositories like Zenodo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.